molecular formula C10H15N3 B1443069 5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine CAS No. 1326303-91-6

5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine

Cat. No. B1443069
M. Wt: 177.25 g/mol
InChI Key: PAMCIAXKZJPQRO-UHFFFAOYSA-N
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Description

The compound is a derivative of bicyclo[2.2.1]heptane . Bicyclo[2.2.1]heptane, also known as norbornane, is an organic compound and a saturated hydrocarbon .


Synthesis Analysis

A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .


Molecular Structure Analysis

The molecular structure of the compound is likely to be based on the structure of bicyclo[2.2.1]heptane .


Chemical Reactions Analysis

The chemical reactions of the compound could potentially involve Diels Alder reactions and rearrangements, as these are common reactions for bicyclo[2.2.1]heptane derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be similar to those of other bicyclo[2.2.1]heptane derivatives. For example, norbornane is a crystalline compound with a melting point of 88 °C .

Scientific Research Applications

Anticancer Activity

5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine and its derivatives show potential in anticancer research. A study by Tănase et al. (2014) synthesized new adenine- and 6-substituted adenine conformationally constrained carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton in the sugar moiety. These compounds demonstrated anticancer activity, highlighting their potential as therapeutic agents.

Synthesis of Heterocyclic Compounds

The compound is a valuable building block in synthesizing diverse heterocyclic compounds. Yen et al. (2017) developed a novel one-flask synthetic method involving 5-aminopyrazoles to produce pyrazolo[3,4-d]pyrimidines (Yen, Tsai, Uramaru, Takayama, & Wong, 2017). This approach highlights the versatility of 5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine in organic synthesis.

Pharmaceutical Development

Its derivatives have been evaluated for biological activity and pharmaceutical development. For instance, Ma et al. (2020) designed and synthesized 3-aryl-4-alkylpyrazol-5-amines and evaluated their antitumor activities, indicating the compound's relevance in drug development (Ma, Ouyang, Wang, & Yao, 2020).

Dye Synthesis

The compound and its derivatives have applications in dye synthesis. Karcı and Karcı (2008) explored its use in creating novel heterocyclic disazo dyes, demonstrating its utility in the dye and pigment industry (Karcı & Karcı, 2008).

Antimicrobial Activities

It also shows promise in antimicrobial applications. Idrees, Kola, and Siddiqui (2019) reported the synthesis of novel compounds integrating the pyrazole moiety, showing promising antimicrobial activities (Idrees, Kola, & Siddiqui, 2019).

properties

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-5-9(12-13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMCIAXKZJPQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
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Reactant of Route 2
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 3
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 4
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 5
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 6
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine

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